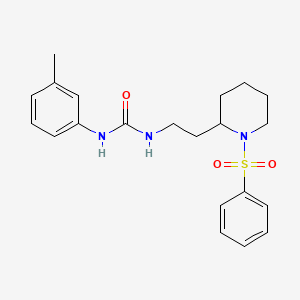

1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-17-8-7-9-18(16-17)23-21(25)22-14-13-19-10-5-6-15-24(19)28(26,27)20-11-3-2-4-12-20/h2-4,7-9,11-12,16,19H,5-6,10,13-15H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFJWZKZAQDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound with significant potential in medicinal chemistry. This compound features a piperidine ring and a phenylsulfonyl group, which are known to enhance its biological activity. The following sections will explore the compound's synthesis, biological targets, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 429.5 g/mol. Its structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O4S |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 898449-63-3 |

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of piperidine derivatives with sulfonyl chlorides and subsequent coupling reactions to form the urea linkage. Common reagents include dichloromethane and triethylamine, facilitating the reaction conditions necessary for successful synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in neurological pathways. The presence of the sulfonamide group enhances binding affinity, potentially leading to modulation of neurotransmitter systems.

Potential Biological Targets:

- Enzymes: The compound may inhibit certain enzymes linked to pain pathways and neurological disorders.

- Receptors: It has shown promise in modulating receptor activity, particularly those involved in serotonin and dopamine signaling.

Case Studies and Research Findings

- Neurotransmitter Modulation: Preliminary studies indicate that this compound may affect neurotransmitter levels in animal models, suggesting potential applications in treating conditions like depression and anxiety.

- Pain Management: Research has explored its effectiveness in pain relief through inhibition of pain-related enzymes, demonstrating significant analgesic properties.

- Antimicrobial Activity: Some studies have reported antimicrobial effects against various bacterial strains, indicating its potential as an antibiotic agent.

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique combination of functional groups in this compound contributes to enhanced biological activity compared to other sulfonamide derivatives.

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Neurotransmitter modulation, analgesic properties | Significant effects on pain pathways and neurotransmitters |

| Similar Sulfonamide Compound A | Moderate enzyme inhibition | Limited efficacy in pain management |

| Similar Piperidine Compound B | Antimicrobial properties | Effective against specific bacterial strains |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonylurea derivatives, focusing on molecular features, synthesis, and inferred pharmacological properties.

Structural Comparisons

Table 1: Key Structural and Functional Attributes of Selected Sulfonylurea Derivatives

Key Observations:

- Sulfonyl Group Variations : The target compound’s phenylsulfonyl group is shared with glimepiride and 5A-5B derivatives, whereas methylsulfonyl in ’s compound may reduce lipophilicity and alter target engagement .

- Urea Substituents : The meta-tolyl group in the target compound contrasts with para-substituted benzoyl (5A-5B) or heterocyclic (tetrahydrofuran, tetrazole) groups in others. Meta substitution may hinder crystallization or improve solubility compared to para analogs .

Pharmacological Implications

- Hypoglycemic Activity : Docking studies on 5A-5B derivatives () suggest sulfonylureas interact with AKR1C1, a target involved in steroid metabolism and insulin signaling. The target compound’s piperidine ring may enhance binding affinity compared to pyrrolidine-based analogs .

- Clinical Relevance : Glimepiride’s success () underscores the importance of bulky substituents (e.g., cyclohexyl) for sustained receptor interaction. The target compound’s smaller meta-tolyl group may favor faster absorption but shorter duration .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to be ~450–500 Da, similar to glimepiride (490.62 Da) . Higher weights in ’s tetrazole-containing derivative may reduce bioavailability.

- Solubility : The piperidine and sulfonyl groups likely enhance water solubility compared to purely aromatic sulfonylureas, though the meta-tolyl group may counterbalance this effect.

Q & A

Q. What are the key synthetic routes for 1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of a piperidinyl intermediate via sulfonylation of piperidine with phenylsulfonyl chloride under basic conditions . Subsequent alkylation or coupling with a m-tolyl urea precursor is performed, often using coupling agents like carbodiimides or BTC (bis(trichloromethyl) carbonate) in solvents such as dichloromethane or DMF . Optimization includes:

- Temperature control : Reactions are conducted at 0–25°C to minimize side products.

- Catalysts : Triethylamine or DMAP improves yields during urea bond formation.

- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are critical for intermediate purification .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on:

- NMR spectroscopy : H and C NMR confirm the presence of the phenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and urea NH signals (δ ~5.5–6.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 454.0 for CHClNOS analogs) .

- X-ray crystallography : Resolves piperidine ring conformation and hydrogen-bonding patterns in the urea moiety .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

Key SAR insights from structurally similar compounds (e.g., fluorophenyl or chlorophenyl derivatives):

| Substituent | Biological Impact | Reference |

|---|---|---|

| Phenylsulfonyl | Enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) | |

| m-Tolyl | Improves lipophilicity and membrane permeability vs. unsubstituted phenyl | |

| Piperidine ring | Conformational flexibility influences target selectivity (e.g., GPCRs vs. kinases) |

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Docking studies : Molecular docking into enzymes (e.g., carbonic anhydrase IX) identifies favorable interactions between the phenylsulfonyl group and hydrophobic pockets .

- Quantum chemical calculations : Predict reaction pathways for piperidine sulfonylation, optimizing transition-state energetics .

- MD simulations : Assess stability of urea-mediated hydrogen bonds in aqueous environments (e.g., binding to ATP-binding sites) .

Q. What strategies resolve contradictions in reported biological data for phenylsulfonyl-piperidine ureas?

Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay conditions : Varying pH or reducing agents (e.g., DTT) can alter sulfonamide reactivity .

- Metabolic stability : Cytochrome P450-mediated oxidation of the piperidine ring generates active metabolites, complicating dose-response curves .

- Off-target effects : Use of CRISPR-validated cell lines and isoform-specific enzyme inhibitors clarifies mechanism .

Q. How does the compound’s stability under physiological conditions impact preclinical testing?

- Hydrolytic stability : The urea bond is susceptible to hydrolysis at pH > 8.0; formulations with enteric coatings or prodrug strategies mitigate degradation .

- Plasma protein binding : High binding (>90%) to albumin reduces free drug concentration, necessitating dose adjustments in pharmacokinetic studies .

- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., piperidine N-desulfonation products) for toxicity screening .

Methodological Recommendations

- Synthetic protocols : Prioritize BTC-mediated coupling for urea bond formation due to higher reproducibility vs. carbodiimide methods .

- Analytical workflows : Combine HRMS with F NMR (for fluorinated analogs) to track synthetic intermediates .

- Biological assays : Use orthogonal assays (e.g., SPR and cellular thermal shift) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.